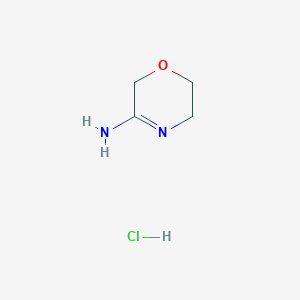

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride

Vue d'ensemble

Description

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride is a chemical compound with the molecular formula C4H8N2O·HCl It is a hydrochloride salt of 5,6-dihydro-2H-1,4-oxazin-3-amine, which is a heterocyclic amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride typically involves the reaction of 3,4-dihydro-2H-1,4-oxazin-5-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Applications De Recherche Scientifique

Alzheimer's Disease Treatment

The primary application of 5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride is as an inhibitor of beta-secretase enzymes (BACE1 and BACE2), which are crucial in the formation of amyloid plaques associated with Alzheimer's disease. By inhibiting these enzymes, the compound may reduce the accumulation of beta-amyloid peptides in the brain, offering a potential therapeutic benefit for patients suffering from neurodegenerative disorders .

Other Neurodegenerative Disorders

In addition to Alzheimer's disease, research indicates that this compound may have applications in treating other cognitive disorders linked to similar pathological mechanisms. Its role as a BACE inhibitor positions it as a candidate for further studies aimed at understanding its efficacy and safety in clinical settings .

Enzyme Inhibition

This compound has demonstrated notable biological activity as an enzyme inhibitor. Studies assessing its binding affinity to BACE enzymes reveal that it effectively inhibits their activity compared to other known inhibitors . This inhibition is critical for developing treatments targeting amyloid plaque formation.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound interacts within biological systems. These studies typically focus on absorption, distribution, metabolism, and excretion profiles to evaluate the compound's overall efficacy and safety .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the oxazine class:

Antiviral and Antibacterial Activities

Research has shown that derivatives of oxazine compounds exhibit broad-spectrum bioactivities including antiviral and antibacterial effects. For example:

- Antiviral Activity : Some derivatives have demonstrated efficacy against viruses such as Tobacco Mosaic Virus (TMV) .

- Antibacterial Activity : Inhibitory effects against various bacterial pathogens have been reported .

Mechanistic Insights

Studies focused on the mechanistic action of these compounds reveal their interactions with specific molecular targets like enzymes and receptors. The ability to modulate enzyme activity can significantly affect various biochemical pathways relevant to disease processes .

Mécanisme D'action

The mechanism of action of 5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as beta-secretase, which is involved in the cleavage of amyloid precursor protein. This inhibition can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-dihydro-2H-1,4-oxazin-5-amine: A related compound with a similar structure but without the hydrochloride salt.

5-(3-aminophenyl)-5-alkyl-5,6-dihydro-2H-1,4-oxazin-3-amine: Another derivative with additional functional groups.

Uniqueness

5,6-dihydro-2H-1,4-oxazin-3-amine hydrochloride is unique due to its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Activité Biologique

5,6-Dihydro-2H-1,4-oxazin-3-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and comparative studies with related compounds.

This compound is synthesized through the reaction of 3,4-dihydro-2H-1,4-oxazin-5-amine with hydrochloric acid. This process yields a compound with potential applications in various scientific fields including chemistry and biology.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes. Notably, it has been identified as an inhibitor of beta-secretase (BACE1 and BACE2), enzymes that are crucial in the cleavage of amyloid precursor protein (APP), which is implicated in Alzheimer's disease pathology. The inhibition of these enzymes can potentially modulate amyloid-beta peptide production, thus influencing neurodegenerative processes.

1. Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. It has been tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound shows significant potency comparable to standard antibiotics .

| Organism | MIC (µg/mL) | Comparison |

|---|---|---|

| E. faecalis | 40 | Comparable to ceftriaxone |

| P. aeruginosa | 50 | |

| S. typhi | 30 | |

| K. pneumoniae | 19 |

2. Antioxidant Activity

The compound also demonstrates antioxidant activity through its ability to scavenge free radicals. It has been shown to have a significant effect on reducing oxidative stress in cellular models . The effectiveness is often measured using assays such as DPPH and ABTS.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 26.87 ± 0.23 |

| ABTS | 71.42 ± 0.52 |

3. Anti-inflammatory Activity

In addition to its antibacterial and antioxidant properties, this compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antibacterial Efficacy : A study demonstrated that the compound exhibited a potent antibacterial effect against Staphylococcus aureus strains resistant to methicillin.

- Neuroprotective Effects : In vitro studies indicated that inhibition of BACE enzymes by this compound led to reduced levels of amyloid-beta in neuronal cell cultures, suggesting potential for Alzheimer's treatment.

- Cell Viability Studies : Research involving cancer cell lines showed that treatment with this compound resulted in significant alterations in cell viability and morphology, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

5,6-Dihydro-2H-1,4-oxazin-3-amines are part of a broader class of oxazine derivatives that exhibit various biological activities. A comparison with related compounds highlights unique aspects:

| Compound | Biological Activity |

|---|---|

| 3,4-Dihydro-2H-1,4-oxazin-5-amines | Moderate antibacterial activity |

| 5-(3-Aminophenyl)-5-aliphatic derivatives | Enhanced anticancer properties |

Propriétés

IUPAC Name |

3,6-dihydro-2H-1,4-oxazin-5-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-4-3-7-2-1-6-4;/h1-3H2,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDKXNIINMVSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623564-41-0 | |

| Record name | 2H-1,4-Oxazin-3-amine, 5,6-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623564-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.